REACTION_CXSMILES
|
[F:1][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[C:9]([N+:12]([O-:14])=[O:13])[CH:10]=2)[C:5](=O)[NH:4][CH:3]=1.P(Cl)(Cl)([Cl:18])=O>>[Cl:18][C:5]1[C:6]2[C:11](=[CH:10][C:9]([N+:12]([O-:14])=[O:13])=[CH:8][CH:7]=2)[C:2]([F:1])=[CH:3][N:4]=1
|
Name
|
|
Quantity
|
8.8 g
|
Type
|
reactant
|
Smiles
|
FC1=CNC(C2=CC=C(C=C12)[N+](=O)[O-])=O
|
Name
|
|
Quantity
|
59.3 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
115 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Solvent was removed under high vacuum
|
Type
|
ADDITION
|
Details
|
The residue was diluted with EtOAc
|
Type
|
WASH
|
Details
|
washed with sat. sodium bicarbonate, brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
After evaporation of solvent
|
Type
|
DISSOLUTION
|
Details
|
the crude product was dissolved in a small amount of chloroform
|
Type
|
ADDITION
|
Details
|
charged to a 120 g silica gel cartridge which
|
Type
|
WASH
|
Details
|
was eluted with 2% EtOAc in hexanes for 6 min
|
Duration
|
6 min
|
Type
|
CUSTOM
|
Details
|
a 15 min gradient
|
Duration
|
15 min
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=C(C2=CC(=CC=C12)[N+](=O)[O-])F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 37.5 mmol | |
AMOUNT: MASS | 8.5 g | |
YIELD: PERCENTYIELD | 104% | |
YIELD: CALCULATEDPERCENTYIELD | 104.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |